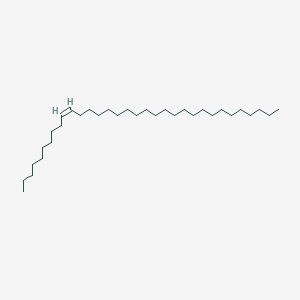
(z)-10-Tritriacontene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(z)-10-Tritriacontene is a long-chain hydrocarbon with a double bond located at the 10th carbon atom in the chain. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The (z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (z)-10-Tritriacontene typically involves the use of alkenylation reactions, where a long-chain alkyl halide reacts with a suitable alkenylating agent under controlled conditions. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where a catalyst facilitates the exchange of alkylidene groups between alkenes. This method allows for the efficient production of long-chain alkenes with specific configurations. Catalysts such as Grubbs’ catalyst or Schrock’s catalyst are commonly used in these processes.
化学反应分析
Types of Reactions
(z)-10-Tritriacontene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond, forming compounds like dibromoalkanes.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Halogenated alkanes.
科学研究应用
(z)-10-Tritriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain alkenes.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid-based carriers.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
作用机制
The mechanism by which (z)-10-Tritriacontene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond serves as a reactive site for various transformations, allowing for the formation of different products through oxidation, reduction, or substitution reactions.
相似化合物的比较
Similar Compounds
(E)-10-Tritriacontene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different geometric and physical properties.
1-Tritriacontene: An alkene with the double bond at the first carbon, resulting in different reactivity and applications.
10-Tetratriacontene: A similar long-chain alkene with one additional carbon atom, affecting its physical properties and reactivity.
Uniqueness
(z)-10-Tritriacontene is unique due to its specific (z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct physical properties, such as melting point and solubility, compared to its (E)-isomer or other long-chain alkenes.
生物活性
(Z)-10-tritriacontene is a long-chain hydrocarbon that has been identified as a significant biological activity trigger in honey bees, particularly in relation to their hygienic behavior. This compound, along with others, plays a crucial role in the social immune system of honey bee colonies, especially in combating threats such as the Varroa destructor mite and associated pathogens.
Overview of Biological Activity
Recent studies have demonstrated that this compound functions as a semiochemical that stimulates hygienic behaviors in honey bees. These behaviors include the removal of infected brood and the recapping of cells, which are essential for maintaining colony health and resilience against diseases.
Key Findings from Research
- Hygienic Behavior Trigger : Application of synthetic this compound on brood and brood cell caps significantly increased hygienic behavior compared to controls, indicating its role as a hygiene trigger independent of brood health .
- Correlation with Varroa Resistance : Colonies exhibiting high hygienic responses to this compound showed significantly lower Varroa infestations and higher survival rates during winter months .
- Developmental Impact : Treatment with this compound led to abnormal development in treated pupae, suggesting that this compound may influence developmental pathways in honey bees .
Data Tables
| Study | Findings | Methodology |
|---|---|---|
| Nature.com (2020) | Confirmed this compound as a hygiene trigger | Synthetic application on brood cells |
| OUP Journal | High-performing colonies had lower Varroa infestations | Correlation analysis with hygienic response rates |
| PMC Article | Abnormal development in treated pupae | Experimental treatment with varying concentrations |
Case Study 1: Hygienic Behavior and Varroa Resistance
A study conducted on various honey bee colonies assessed the impact of this compound on hygienic behavior. The results indicated that colonies with a strong response to this compound were more effective at removing Varroa mites and had better overall health metrics compared to those with weaker responses.
Case Study 2: Developmental Effects
In an experimental setup, pupae were treated with this compound to observe any developmental anomalies. The findings showed a significant increase in abnormal development rates among treated groups versus control groups, highlighting potential risks associated with exposure to this compound during critical growth stages.
属性
分子式 |
C33H66 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
(Z)-tritriacont-10-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21H,3-18,20,22-33H2,1-2H3/b21-19- |
InChI 键 |
GTKZYBHYHRGJAY-VZCXRCSSSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















